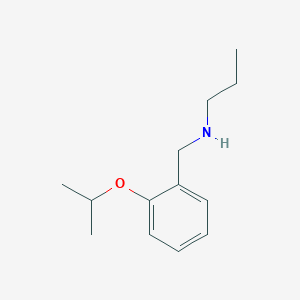
N-(2-Isopropoxybenzyl)-1-propanamine
Descripción general
Descripción
“N-(2-Isopropoxybenzyl)-2-butanamine” is a biochemical used for proteomics research . Its molecular formula is C14H23NO, and it has a molecular weight of 221.34 .
Molecular Structure Analysis
The molecular structure of “N-(2-Isopropoxybenzyl)-2-butanamine” consists of 14 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“N-(2-Isopropoxybenzyl)-2-butanamine” has a molecular weight of 221.34 g/mol . Other physical and chemical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Bulky Alkylaminophenol Chelates: Aminophenols, including compounds like N-(2-Isopropoxybenzyl)-1-propanamine, are significant in coordination chemistry. Their structural and electronic character and the potential for bioactivation are notable. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines is a challenge, but recent studies describe successful methods, highlighting their potential for further functionalization (Olesiejuk et al., 2018).
Analysis and Detection Methods
- Analytical Methods for Isomers: Research has developed methods to distinguish compounds like N-(2-Isopropoxybenzyl)-1-propanamine from their isomers. Techniques like liquid chromatography and mass spectrometry are crucial for identifying these compounds, which are often structurally similar to controlled substances (Deruiter et al., 1990).
- Detection in Biological Samples: Techniques using molecular-imprinted polymer-based sorbents have been applied to detect trace amounts of similar compounds in biological samples like urine. This method enhances sensitivity and specificity, crucial for forensic and clinical toxicology (Bykov et al., 2017).
Potential Pharmacological Properties
- Receptor Interaction Profiles: N-2-methoxybenzyl derivatives of phenethylamines, structurally related to N-(2-Isopropoxybenzyl)-1-propanamine, have been studied for their interaction with various receptors. These studies help understand their potential pharmacological effects, which could range from hallucinogenic to stimulant properties (Rickli et al., 2015).
Chemical Characterization
- Spectroscopic and Crystallographic Characterization: Substitution reactions of compounds similar to N-(2-Isopropoxybenzyl)-1-propanamine have been explored, leading to the synthesis of fully substituted derivatives. These compounds have been characterized using techniques like mass spectrometry, infrared spectroscopy, and X-ray crystallography, providing in-depth insights into their chemical structure (Elmas, 2017).
Propiedades
IUPAC Name |
N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSEKDBOXFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropoxybenzyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
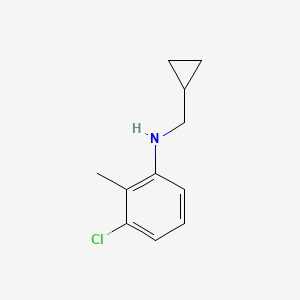
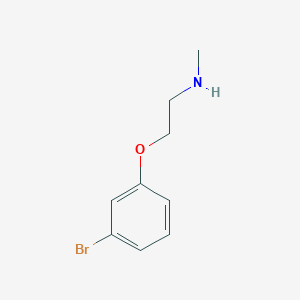
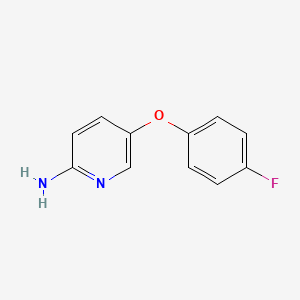
![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
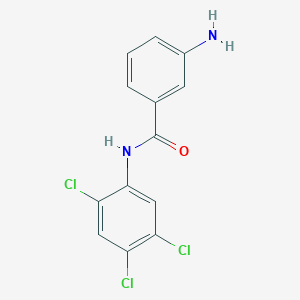
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
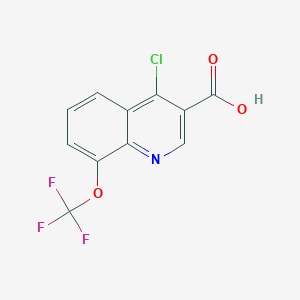
![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

